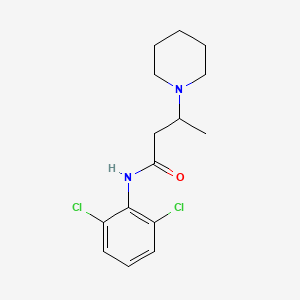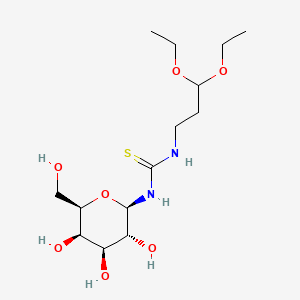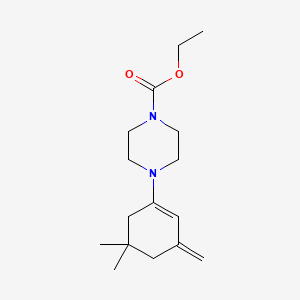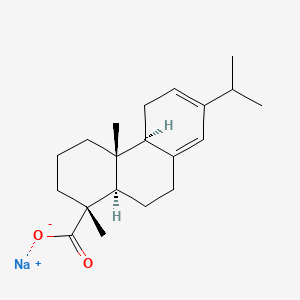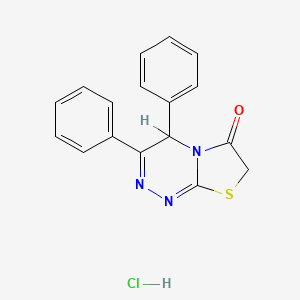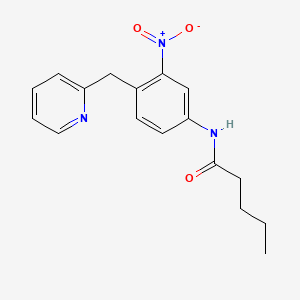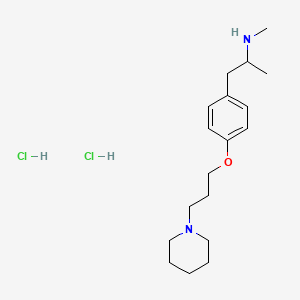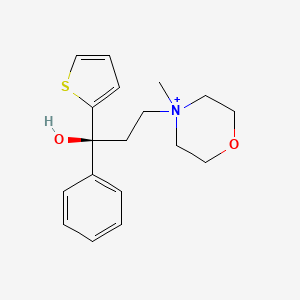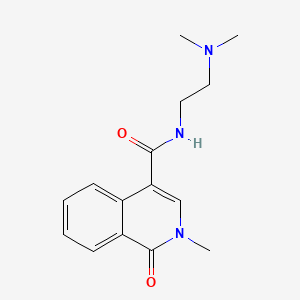
2-((((2-Methyl-5-(((4-(methyl((pentadecafluoroheptyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((2-Methyl-5-(((4-(methyl((pentadecafluoroheptyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methacrylate group, a pentadecafluoroheptyl sulphonyl group, and several other functional groups that contribute to its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2-Methyl-5-(((4-(methyl((pentadecafluoroheptyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((((2-Methyl-5-(((4-(methyl((pentadecafluoroheptyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of multiple functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-((((2-Methyl-5-(((4-(methyl((pentadecafluoroheptyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate has several scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 2-((((2-Methyl-5-(((4-(methyl((pentadecafluoroheptyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of stable complexes and polymers. These interactions are crucial for its applications in drug delivery, polymerization, and other fields .
Comparison with Similar Compounds
Similar Compounds
- 2-((((2-Methyl-5-(((4-(methyl((tridecafluorohexyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate
- 2-((((2-Methyl-5-(((4-(methyl((heptadecafluorononyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate
Uniqueness
The uniqueness of 2-((((2-Methyl-5-(((4-(methyl((pentadecafluoroheptyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in polymer chemistry, drug delivery, and high-performance materials .
Properties
CAS No. |
70900-35-5 |
|---|---|
Molecular Formula |
C28H30F15N3O8S |
Molecular Weight |
853.6 g/mol |
IUPAC Name |
2-[[2-methyl-5-[4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]butoxycarbonylamino]phenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C28H30F15N3O8S/c1-14(2)19(47)53-13-16(4)54-21(49)45-18-12-17(9-8-15(18)3)44-20(48)52-11-7-6-10-46(5)55(50,51)28(42,43)26(37,38)24(33,34)22(29,30)23(31,32)25(35,36)27(39,40)41/h8-9,12,16H,1,6-7,10-11,13H2,2-5H3,(H,44,48)(H,45,49) |
InChI Key |
KRFXHCMETSLMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)OC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


